Efficacy in BRAF/MEK Inhibitor-Resistant Models: Direct Comparison with PLX4032 and Trametinib
SCH772984 uniquely maintains pathway suppression in models resistant to a combination of BRAF and MEK inhibitors. At a concentration of 2 µM, SCH772984 successfully inhibited phosphorylation of both ERK and its downstream substrate RSK in resistant cells, whereas a combination of the BRAF inhibitor PLX4032 (10 µM) and the MEK inhibitor Trametinib (1 µM) failed to do so [1]. This functional superiority is a direct result of its ability to overcome common resistance mechanisms that reactivate ERK signaling.
| Evidence Dimension | Inhibition of phospho-ERK and phospho-RSK in a BRAF/MEK inhibitor-resistant model |
|---|---|
| Target Compound Data | 2 µM |
| Comparator Or Baseline | 10 µM PLX4032 (BRAFi) + 1 µM Trametinib (MEKi) combination |
| Quantified Difference | Qualitative difference: Target compound achieved inhibition; comparator combination failed. |
| Conditions | In vitro; resistant melanoma cell model |
Why This Matters
This data directly proves that SCH772984 is not merely an alternative but a functionally superior tool for investigating resistance mechanisms where front-line inhibitors fail.
- [1] Chemical Probes Portal. SCH772984 Probe Report. View Source
